Cas no 794584-42-2 ((4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid)

(4-{[(2,6-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid is a sulfonamide-based organic compound featuring a phenylacetic acid core functionalized with a 2,6-dichlorophenylsulfonyl group. This structure confers strong electron-withdrawing properties and potential bioactivity, making it valuable in pharmaceutical and agrochemical research. The compound exhibits high chemical stability due to the sulfonamide linkage and the presence of dichloro substituents, which enhance its resistance to metabolic degradation. Its carboxylic acid moiety allows for further derivatization, facilitating its use as an intermediate in synthetic chemistry. The compound's well-defined structure and purity make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid structure
794584-42-2 structure
Product Name:(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
CAS No:794584-42-2
MF:C14H11Cl2NO4S
MW:360.212440729141
CID:3107698
PubChem ID:2443735
Update Time:2025-08-05

(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
    • 2-[4-(2,6-dichlorobenzenesulfonamido)phenyl]acetic acid
    • MLS001002638
    • 2-[4-(2,6-dichlorobenzenesulfonamido)phenyl]aceticacid
    • HMS2740N07
    • AKOS034370904
    • 2-(4-(2,6-dichlorobenzenesulfonamido)phenyl)acetic acid
    • 847-813-4
    • 2-[4-[(2,6-dichlorophenyl)sulfonylamino]phenyl]acetic Acid
    • 794584-42-2
    • CS-0223431
    • SMR000369258
    • CHEMBL1375301
    • EN300-11525
    • Z45554482
    • G26535
    • 2-(4-((2,6-DICHLOROPHENYL)SULFONAMIDO)PHENYL)ACETIC ACID
    • Inchi: 1S/C14H11Cl2NO4S/c15-11-2-1-3-12(16)14(11)22(20,21)17-10-6-4-9(5-7-10)8-13(18)19/h1-7,17H,8H2,(H,18,19)
    • InChI Key: BNGNFYNUGMICCS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1S(NC1C=CC(CC(=O)O)=CC=1)(=O)=O)Cl

Computed Properties

  • Exact Mass: 358.9785844Da
  • Monoisotopic Mass: 358.9785844Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 91.9Ų

(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid Pricemore >>

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Additional information on (4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid

Recent Advances in the Study of (4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid (CAS: 794584-42-2)

The compound (4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid, with the CAS number 794584-42-2, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonamide and acetic acid functional groups, has shown promising potential in various therapeutic applications, particularly in inflammation and oncology. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.

One of the key findings in recent research is the compound's ability to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid effectively suppresses the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two critical enzymes in the arachidonic acid pathway. This dual inhibition suggests a potential advantage over existing non-steroidal anti-inflammatory drugs (NSAIDs), which typically target only COX-2.

In the realm of oncology, preliminary in vitro and in vivo studies have revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with colorectal and breast cancers. Researchers attribute this effect to the molecule's ability to induce apoptosis through the activation of caspase-dependent pathways and the inhibition of angiogenesis. A recent preprint on bioRxiv highlighted its synergistic effects when combined with conventional chemotherapeutic agents, suggesting a potential role in combination therapies.

Pharmacokinetic studies have also made significant progress in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of (4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid. Advanced formulations, including nanoparticle-based delivery systems, are being explored to enhance its bioavailability and target specificity. A 2024 patent application disclosed a novel prodrug derivative of this compound designed to improve its solubility and reduce gastrointestinal side effects, marking an important step toward clinical translation.

Despite these promising developments, challenges remain in the development of (4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)acetic acid as a therapeutic agent. Current research is addressing issues related to its metabolic stability, potential drug-drug interactions, and long-term safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its progression through preclinical and clinical trials. The compound's unique chemical structure and multifaceted biological activities position it as a compelling candidate for further investigation in the chemical biology and pharmaceutical sciences.

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